molecular formula C28H28N4O3 B14078292 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one

Cat. No.: B14078292
M. Wt: 468.5 g/mol
InChI Key: KQNXWEFXYXRXJD-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a benzodioxole group, a piperazine ring, and a pyrimidine core, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one typically involves multiple steps. One common method starts with the preparation of 1-(1,3-benzodioxol-5-ylmethyl)piperazine, which is then reacted with 2-chloropyrimidine under anhydrous conditions using potassium carbonate as a base. The reaction is carried out in an organic solvent such as xylene at elevated temperatures (around 130°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents, along with advanced purification techniques, ensures the production of high-quality material suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is known to act as a dopamine receptor agonist, particularly targeting D2 and D3 receptors. This interaction leads to the modulation of neurotransmitter release and signaling pathways, which can have various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C28H28N4O3

Molecular Weight

468.5 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-5-(naphthalen-1-ylmethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C28H28N4O3/c1-19-24(16-22-7-4-6-21-5-2-3-8-23(21)22)27(33)30-28(29-19)32-13-11-31(12-14-32)17-20-9-10-25-26(15-20)35-18-34-25/h2-10,15H,11-14,16-18H2,1H3,(H,29,30,33)

InChI Key

KQNXWEFXYXRXJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)CC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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